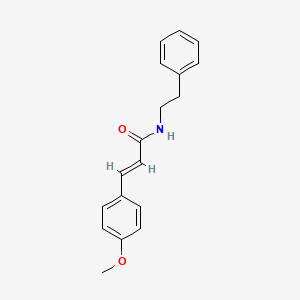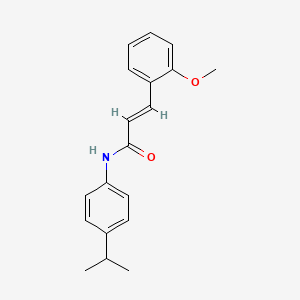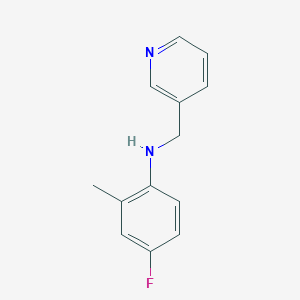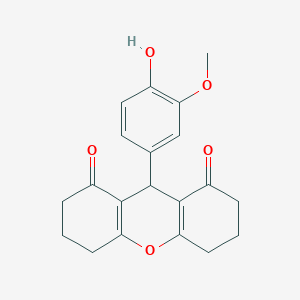![molecular formula C18H22N2 B5674488 1-[(3-methylphenyl)methyl]-4-phenylpiperazine](/img/structure/B5674488.png)
1-[(3-methylphenyl)methyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methylphenyl)methyl]-4-phenylpiperazine is an organic compound that belongs to the piperazine class of chemicals. Piperazines are heterocyclic amines that contain two nitrogen atoms at opposite positions in a six-membered ring. This compound is characterized by the presence of a phenyl group and a 3-methylphenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methylphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 1-benzylpiperazine with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methylphenyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or 3-methylphenyl groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazines depending on the reagents used.
Scientific Research Applications
1-[(3-methylphenyl)methyl]-4-phenylpiperazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, making it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Similar in structure but lacks the 3-methylphenyl group.
4-phenylpiperazine: Contains only the phenyl group attached to the piperazine ring.
1-(3-chlorophenyl)piperazine: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
1-[(3-methylphenyl)methyl]-4-phenylpiperazine is unique due to the presence of both phenyl and 3-methylphenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its binding affinity to certain receptors and its reactivity in chemical synthesis, making it a versatile compound in various research applications.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-16-6-5-7-17(14-16)15-19-10-12-20(13-11-19)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPMLALCYAYESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide](/img/structure/B5674412.png)
![4-(3-hydroxyphenyl)-N-{3-[(methylamino)sulfonyl]phenyl}piperidine-1-carboxamide](/img/structure/B5674419.png)

![8-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674427.png)
![3-[(3R*,4S*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5674442.png)

![N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5674469.png)
![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one](/img/structure/B5674475.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5674483.png)
![6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5674500.png)

![2-{[4-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5674511.png)
![5-[5-(4-methoxyphenyl)-2-furoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5674533.png)
